
1-Benzyl-5-bromo-1H-pyrazole
Vue d'ensemble
Description
1-Benzyl-5-bromo-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group at the 1-position and a bromine atom at the 5-position
Applications De Recherche Scientifique
1-Benzyl-5-bromo-1H-pyrazole has a wide range of applications in scientific research:
Safety and Hazards
While specific safety and hazard information for “1-Benzyl-5-bromo-1H-pyrazole” is not available, similar compounds like “1-Benzyl-1H-pyrazole-4-boronic acid pinacol ester” and “1-Benzyl-4-bromo-1H-pyrazole” have hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Mécanisme D'action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets due to their versatile structure . For instance, some pyrazoles have been reported to inhibit oxidative phosphorylation and ATP exchange reactions .
Mode of Action
It’s known that pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The compound’s interaction with its targets could lead to changes in cellular processes, such as inhibition of oxidative phosphorylation .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, some pyrazoles have been reported to inhibit oxidative phosphorylation, a crucial process in cellular energy production .
Result of Action
Some pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . These activities suggest that pyrazole derivatives, including potentially 1-Benzyl-5-bromo-1H-pyrazole, could have significant effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
The nature of these interactions often depends on the specific substituents attached to the pyrazole ring .
Cellular Effects
Other pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-bromo-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the reaction of benzylhydrazine with 3-bromo-1-propyn-1-one under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process may include steps such as hydrazine condensation, cyclization, and bromination, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-5-bromo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines can be used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed to oxidize the pyrazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the pyrazole ring.
Major Products Formed:
Comparaison Avec Des Composés Similaires
1-Benzyl-3,5-dibromo-1H-pyrazole: Similar structure but with an additional bromine atom at the 3-position.
1-Benzyl-5-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine at the 5-position.
1-Benzyl-5-iodo-1H-pyrazole: Similar structure but with an iodine atom at the 5-position.
Uniqueness: 1-Benzyl-5-bromo-1H-pyrazole is unique due to the specific electronic and steric effects imparted by the bromine atom at the 5-position. This influences its reactivity and interaction with other molecules, making it a valuable compound in various chemical and biological applications .
Propriétés
IUPAC Name |
1-benzyl-5-bromopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWQCBYADOOLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



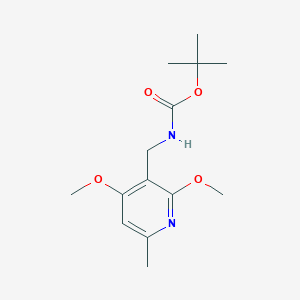
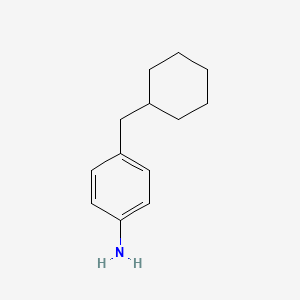
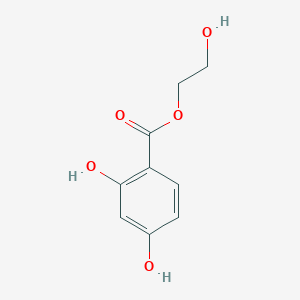
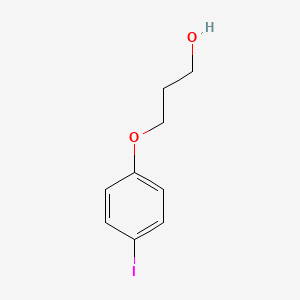


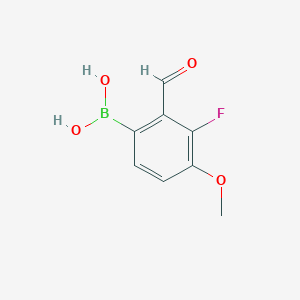
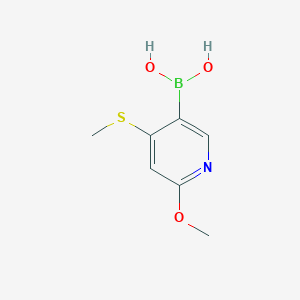
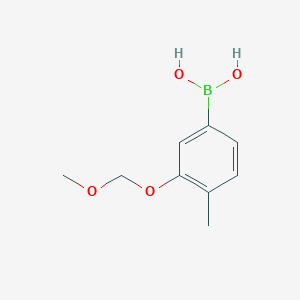
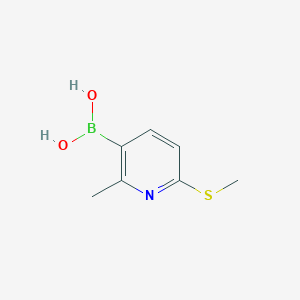

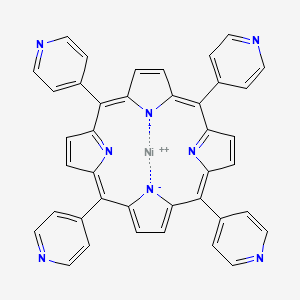
![L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-](/img/structure/B3103898.png)
